molecular formula C18H20ClN3 B3932995 2-amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylbutyl)nicotinonitrile

2-amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylbutyl)nicotinonitrile

Cat. No. B3932995
M. Wt: 313.8 g/mol
InChI Key: VOGHVICLQXVGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylbutyl)nicotinonitrile (also known as CM156) is a novel compound that has shown potential in scientific research applications. This compound belongs to the class of nicotinic acetylcholine receptor (nAChR) modulators and has been found to have a unique mechanism of action.

Mechanism of Action

CM156 acts as a positive allosteric modulator of nAChRs, which are ion channels that are involved in the transmission of signals in the nervous system. By binding to these receptors, CM156 enhances their activity, leading to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This results in improved cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CM156 have been extensively studied. It has been found to enhance synaptic plasticity, increase the release of neurotransmitters, and improve the function of neuronal circuits. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of CM156 is its specificity for nAChRs, which makes it a useful tool for studying the role of these receptors in various neurological disorders. However, its limited solubility in aqueous solutions and potential toxicity at high doses may limit its use in certain experiments.

Future Directions

There are several future directions for the study of CM156. One area of interest is the development of more potent and selective nAChR modulators based on the structure of CM156. Another direction is the investigation of its potential therapeutic applications in humans, particularly in the treatment of neurological disorders. Additionally, the use of CM156 in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.

Scientific Research Applications

CM156 has been studied extensively in scientific research for its potential therapeutic applications. It has been found to have a positive effect on cognitive function, memory, and learning in animal models. It has also shown potential in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3/c1-4-11(2)9-16-12(3)17(14(10-20)18(21)22-16)13-7-5-6-8-15(13)19/h5-8,11H,4,9H2,1-3H3,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGHVICLQXVGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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